molecular formula C12H8N4O3 B6320439 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240577-47-2

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

Cat. No.: B6320439
CAS No.: 1240577-47-2
M. Wt: 256.22 g/mol
InChI Key: AEBMPOIRBGXNGQ-UHFFFAOYSA-N
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Description

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is an organic compound with the molecular formula C12H8N4O3 This compound features a pyrazole ring substituted with a nitro group and an acetyl group, which is further connected to a benzonitrile moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Coupling with Benzonitrile: The final step involves coupling the pyrazole derivative with benzonitrile under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

    Reduction: 4-[2-(4-Amino-1H-pyrazol-1-yl)acetyl]benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Amino-1H-pyrazol-1-yl)acetyl]benzonitrile: Similar structure but with an amino group instead of a nitro group.

    4-[2-(4-Methyl-1H-pyrazol-1-yl)acetyl]benzonitrile: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.

Properties

IUPAC Name

4-[2-(4-nitropyrazol-1-yl)acetyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c13-5-9-1-3-10(4-2-9)12(17)8-15-7-11(6-14-15)16(18)19/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBMPOIRBGXNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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